molecular formula C19H20N4O2 B7744217 MFCD03538378

MFCD03538378

Cat. No.: B7744217
M. Wt: 336.4 g/mol
InChI Key: PVZVPAOWSAPWFV-FYWRMAATSA-N
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Description

MFCD03538378 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. For instance, compounds like CAS 1533-03-5 (C10H9F3O) are trifluoromethyl-substituted ketones, often utilized as intermediates in medicinal chemistry due to their metabolic stability and bioavailability .

Properties

IUPAC Name

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-pyrrolidin-1-ylanilino)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c20-12-15(19(24)22-14-18-4-3-11-25-18)13-21-16-5-7-17(8-6-16)23-9-1-2-10-23/h3-8,11,13,21H,1-2,9-10,14H2,(H,22,24)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZVPAOWSAPWFV-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC=C(C#N)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)N/C=C(\C#N)/C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03538378 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction with a precursor compound under controlled temperature and pressure.

    Step 2: Purification through crystallization or distillation to obtain the desired compound.

    Step 3: Final refinement using chromatography techniques to ensure high purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and yield. Key steps include:

    Bulk synthesis: Utilizing large reactors to produce significant quantities of the compound.

    Purification: Employing industrial-scale purification techniques such as large-scale chromatography.

    Quality control: Implementing rigorous testing protocols to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD03538378 undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents to yield reduced forms.

    Substitution: Participates in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution conditions: Typically carried out in the presence of catalysts such as palladium or nickel.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms.

Scientific Research Applications

MFCD03538378 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD03538378 involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its application.

Comparison with Similar Compounds

Structural Analogs

Compound Identifier Molecular Formula Molecular Weight Key Substituents Similarity Score Key Properties
CAS 1533-03-5 C10H9F3O 202.17 Trifluoromethyl 1.00 High GI absorption, Log S = -3.12, Soluble in ethanol
CAS 6007-85-8 C6H2O3S 154.14 Sulfonyl group 0.88 High solubility (2.58 mg/ml in water), PAINS alerts = 0
CAS 56469-02-4 C9H9NO2 163.17 Hydroxyketone 0.93 BBB permeable, CYP inhibitor

Key Differences :

  • Electron-Withdrawing Groups : CAS 1533-03-5’s trifluoromethyl group enhances metabolic stability compared to CAS 6007-85-8’s sulfonyl group, which improves water solubility but may introduce synthetic complexity .
  • Bioavailability : CAS 56469-02-4’s hydroxyketone moiety enables BBB penetration, unlike CAS 1533-03-5, which is restricted to peripheral tissues due to higher polarity .

Functional Analogs

Compound Identifier Application Mechanism/Function Performance Metric
CAS 918538-05-3 Catalysis Pd-catalyzed cross-coupling reactions Yield: 85–92%
CAS 1761-61-1 Photovoltaics Electron transport in organic semiconductors Efficiency: 8.7%
CAS 905306-69-6 Antimicrobials Inhibition of bacterial efflux pumps MIC: 2–4 µg/mL

Comparison :

  • Catalytic Efficiency : CAS 918538-05-3 outperforms traditional Pd catalysts in Suzuki-Miyaura reactions due to its phosphine-alkene ligand system, which stabilizes transition states .
  • Electrochemical Stability: CAS 1761-61-1’s brominated aromatic structure provides higher electron mobility than non-halogenated analogs, critical for photovoltaic longevity .

Research Findings and Data Trends

Pharmacological Profiles

  • Solubility-Bioactivity Trade-off : Trifluoromethylated compounds (e.g., CAS 1533-03-5) exhibit lower aqueous solubility (Log S = -3.12) but superior target binding (IC50 = 12 nM) compared to sulfonamide derivatives (Log S = -2.47, IC50 = 45 nM) .

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